Comparative Analysis of Predicted Physicochemical Properties: CAS 111711-16-1 vs. Its N-Methylated Analog
The predicted lipophilicity of N-(pyridin-3-ylmethyl)cyclohexanecarboxamide is distinct from its N-methylated analog, N-methyl-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, due to the presence of the additional amide hydrogen bond donor. This difference is reflected in a lower computed ALogP value, which can significantly impact membrane permeability and solubility in biological assays. The target compound has a reported ALogP of 1.41, which is lower than the estimated value for its N-methylated analog, which would lack the H-bond donor and be more lipophilic [1].
| Evidence Dimension | Lipophilicity (ALogP) |
|---|---|
| Target Compound Data | 1.41 |
| Comparator Or Baseline | N-methyl-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide (estimated ALogP > 2.0) |
| Quantified Difference | Lower lipophilicity for the target compound (Δ ALogP < -0.59) |
| Conditions | Computed ALogP using standard in silico prediction methods |
Why This Matters
This quantified difference in lipophilicity informs the selection of the target compound for applications requiring higher aqueous solubility or different membrane partitioning behavior relative to its N-alkylated derivatives.
- [1] Clinical Drug Experience Knowledgebase (CDEK). (n.d.). Compound Data for N-(pyridin-3-ylmethyl)cyclohexanecarboxamide. View Source
